Cas no 58917-67-2 (Benzoapyrene Diol Epoxide (>90%))
58917-67-2 structure
Product Name:Benzoapyrene Diol Epoxide (>90%)
Numéro CAS:58917-67-2
Le MF:C20H14O3
Mégawatts:302.323365688324
CID:367854
PubChem ID:44461
Update Time:2025-04-19
Benzoapyrene Diol Epoxide (>90%) Propriétés chimiques et physiques
Nom et identifiant
-
- Benzo[10,11]chryseno[3,4-b]oxirene-7,8-diol,7,8,8a,9a-tetrahydro-, (7R,8S,8aS,9aR)-rel-
- Benzo[a]pyrene Diol Epoxide
- 7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-dio l
- ANTI-BENZO(A)PYRENE-7,8-DIOL-9,10-EPOXIDE, (+/-)-TRANS-
- 7(r),8(s)-dihydroxy-9(s),10(r)-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene
- 7r,8t-Dihydroxy-9,10t-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- (+-)anti-7beta,8alpha-Dihydroxy-9alpha,10alpha-epoxy-7,8,9,10-tetrahyrobenzo(a)pyrene
- anti-Benzo(a)pyrene-diolepoxide
- (+/-)-trans-7,8-Dihydrobenzo(a)pyrene-7,8-diol-9,10-epoxide (anti)
- anti-r-7,t-8-Dihydroxy-t-9,10-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- (+/-)-Benzo(a)pyrene-7,8-diol-9,10-epoxide, anti-
- Benzo(a)pyrene, 7,8,9,10-tetrahydro-9-beta,10-beta-epoxy-7-alpha,8-beta-dihydroxy-, (+-)-
- 58917-67-2
- anti-BP-diolepoxide
- (+/-)-ANTI-BPDE
- ANTI-(+/-)-TRANS-7,8,9,10-TETRAHYDROBENZO[A]PYRENE-7,8-DIOL-9,10-EPOXIDE
- DTXSID0040967
- RZT81YA9NW
- BENZO(10,11)CHRYSENO(3,4-B)OXIRENE-7,8-DIOL, 7,8,8A,9A-TETRAHYDRO-, (7R-(7.ALPHA.,8.BETA.,8A.ALPHA.,9A.ALPHA.))-
- BENZO(10,11)CHRYSENO(3,4-B)OXIRENE-7,8-DIOL, 7,8,8A,9A-TETRAHYDRO-, (7.ALPHA.,8.BETA.,8A.ALPHA.,9A.ALPHA.)-
- Benzo(a)pyrene diol epoxide anti
- (+)-trans-7-beta,8-alpha-Dihydroxy-9-alpha,10-alpha-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- 63323-31-9
- BENZO(10,11)CHRYSENO(3,4-B)OXIRENE-7,8-DIOL, 7,8,8A,9A-TETRAHYDRO-, (7R,8S,8AS,9AR)-
- CCRIS 977
- UNII-L0951YSJ5E
- r-7,t-8-dihydroxy-t-9,10-epoxy-7,8,9,10-tetrahydro- benzo(a)pyrene,(+ -)
- (+)-7alpha,8beta-Dihydroxy-9alpha,10alpha-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- CCRIS 8053
- Benzo(a)pyrene, 7,8,9,10-tetrahydro-7,8-dihydroxy-9,10-epoxy-, anti-
- (+)-ANTI-BENZO(A)PYRENE-7,8-DIHYDRODIOL-9,10-EPOXIDE
- 7beta,8alpha-Dihydroxy-9alpha,10alpha-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- SCHEMBL6741093
- trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- Benzo(a)pyrene, 7,8,9,10-tetrahydro-7,8-dihydroxy-9,10-epoxy-, (E)-
- anti-(+-)-trans-7,8,9,10-Tetrahydrobenzo(a)pyrene-7,8-diol-9,10-epoxide
- trans-7,8-Dihydroxy-anti-9-10-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- (3R,5S,6S,7R)-4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-6,7-diol
- (+-)-(E)-7,8-Dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- (+)-7ALPHA,8BETA-DIHYDROXY-9ALPHA,10ALPHA-EPOXY-7,8,9,10-TETRAHYDROBENZO[A]PYRENE
- (+)-anti-7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- anti benzo(a)pyrene-trans-7,8-dihydrodiol-9,10-epoxide
- (+)-7beta,8alpha-Dihydroxy-9alpha,10alpha-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- Benzo(a)pyrene, 7,8,9,10-tetrahydro-7-alpha,8-beta-dihydroxy-9-beta,10-beta-epoxy-, (+)-E-
- L0951YSJ5E
- CCRIS 795
- Benzo(a)pyrene, 7,8,9,10-tetrahydro-7-beta,8-alpha-dihydroxy-9-alpha,10-alpha-epoxy-, (+)-E-
- TRANS-ANTI-(+-)-BENZO(A)PYRENE-7,8-DIOL-9,10-OXIDE
- (+)-7R,8S-Dihydroxy-9S,10R-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- ANTI-BPDE, (+/-)-
- Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-, (7R,8S,8aS,9aR)-rel-
- UNII-RZT81YA9NW
- anti-Benzo(a)pyrene-trans-7,8-dihydrodiol-9,10-epoxide
- (+)-ANTI-TRANS-BENZO(A)PYRENE-7,8-DIOL 9,10-EPOXIDE
- trans-7,8-Dihydroxy-9,10-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- (+-)-anti-BPDE
- Benzo(a)pyrene-7,8-dihydrodiol 9,10-epoxide, anti-(+)-
- (+)-BP-7-beta,8-alpha-diol-9-alpha,10-alpha-epoxide 2
- anti-Benzo(a)pyrene-7,8-diol-9,10-oxide
- Benzo(a)pyrene-7,8-diol-9,10-epoxide, 7R-anti
- (+)-anti-bpde
- (+/-)-Anti-benzo(a)pyrenediol epoxide
- (+)-BPDE 2
- (+/-)-anti-7,8-Dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- (+-)-trans-7,8-Dihydroxy-trans-9,10-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- BENZO(A)PYRENE-7,8-DIHYDRODIOL 9,10-EPOXIDE, ANTI-(+/-)-
- (+/-)-ANTI-BENZO(A)PYRENE-7,8-DIOL-9,10-EPOXIDE
- ANTI-BPDE, (+)-
- r-7,t-8-Dihydroxy-c-9,10-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- ANTI-BENZO(A)PYRENE-7,8-DIOL-9,10-EPOXIDE, (+)-TRANS-
- (+)-Benzo(a)pyrene-7,8-diol-9,10-epoxide- (anti)
- (7R,8S,8aS,9aR)-7,8,8a,9a-tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol
- BP diol epoxide anti
- (+)-BPDE
- DTXSID9036779
- rel-(7R,8S,8aS,9aR)-7,8,8a,9a-Tetrahydrobenzo[10,11]chryseno[3,4-b]oxirene-7,8-diol
- (+)-(7R,8S,9S,10R)-BPDE
- Benzoapyrene Diol Epoxide (>90%)
-
- Piscine à noyau: 1S/C20H14O3/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)19-20(23-19)18(17)22/h1-8,17-22H/t17-,18+,19-,20+/m1/s1
- La clé Inchi: DQEPMTIXHXSFOR-WCIQWLHISA-N
- Sourire: O1[C@@H]2C3C4C=CC5C=CC=C6C=CC(=CC=3[C@H]([C@@H]([C@H]12)O)O)C=4C=56
Propriétés calculées
- Qualité précise: 302.094
- Masse isotopique unique: 302.094
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 23
- Nombre de liaisons rotatives: 0
- Complexité: 507
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 4
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 53A^2
- Le xlogp3: 2.9
Propriétés expérimentales
- Dense: 1.1653 (rough estimate)
- Point de fusion: 164-166°C
- Point d'ébullition: 403.36°C (rough estimate)
- Point d'éclair: 313.2°C
- Indice de réfraction: 1.5560 (estimate)
- Solubilité: DMSO (Slightly)
Benzoapyrene Diol Epoxide (>90%) Informations de sécurité
- Conditions de stockage:Ventilation et séchage à basse température
Benzoapyrene Diol Epoxide (>90%) PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | B287550-2.5mg |
Benzo[a]pyrene Diol Epoxide (>90%) |
58917-67-2 | 2.5mg |
$ 304.00 | 2023-04-18 | ||
| TRC | B287550-25mg |
Benzo[a]pyrene Diol Epoxide (>90%) |
58917-67-2 | 25mg |
$ 2342.00 | 2023-04-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-503767-2.5 mg |
Benzo[a]pyrene Diol Epoxide, |
58917-67-2 | 2.5 mg |
¥3,008.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-503767A-25 mg |
Benzo[a]pyrene Diol Epoxide, |
58917-67-2 | 25mg |
¥21,728.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-503767-2.5mg |
Benzo[a]pyrene Diol Epoxide, |
58917-67-2 | 2.5mg |
¥3008.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-503767A-25mg |
Benzo[a]pyrene Diol Epoxide, |
58917-67-2 | 25mg |
¥21728.00 | 2023-09-05 | ||
| A2B Chem LLC | AG72346-2.5mg |
+-7R,8T-DIHYDROXY-9T,-10T-EPOXY-7,8,9,10-TETRAHYDROBENZO(A. |
58917-67-2 | 2.5mg |
$417.00 | 2024-04-19 | ||
| A2B Chem LLC | AG72346-25mg |
+-7R,8T-DIHYDROXY-9T,-10T-EPOXY-7,8,9,10-TETRAHYDROBENZO(A. |
58917-67-2 | 25mg |
$2396.00 | 2024-04-19 |
Benzoapyrene Diol Epoxide (>90%) Littérature connexe
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
58917-67-2 (Benzoapyrene Diol Epoxide (>90%)) Produits connexes
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Suzhou Senfeida Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Essenoi Fine Chemical Co., Limited
Membre gold
Fournisseur de Chine
Réactif
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif
Shanghai Bent Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Zhejiang Brunova Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot